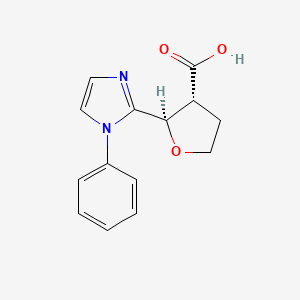

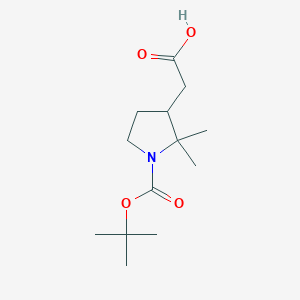

![molecular formula C10H12ClNO2 B2715657 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride CAS No. 2305185-14-0](/img/structure/B2715657.png)

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis Applications

The compound's derivatives, such as indoloketopiperazines and N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids, are synthesized through innovative methods. These syntheses explore the compound's utility in forming structurally unique molecules, indicating its versatility in organic synthesis. For example, a three-component, intramolecular Ugi reaction with 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid results in novel substituted indoloketopiperazine derivatives, showcasing moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). Furthermore, a new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids is developed, highlighting the compound's application in generating complex molecules with potential pharmaceutical applications (Dudinov, Kozhinov, & Krayushkin, 2001).

Analytical Chemistry

In analytical chemistry, methods for determining indole derivatives in human plasma have been developed, showcasing the compound's relevance in biological matrices. A high-performance liquid chromatography method for indole-3-acetic acid and its derivatives in human plasma exemplifies its importance in clinical and research settings, demonstrating the compound's utility in quantifying hormone levels and potentially investigating metabolic pathways (Martínez, Artigas, Suñol, Tusell, & Gelpí, 1983).

Plant Growth Regulation

The structural similarity of certain derivatives to natural plant hormones like indoleacetic acid (IAA) suggests potential applications in studying plant growth and development mechanisms. For instance, 2,4-D [(2,4-dichlorophenoxy)-acetic acid], structurally akin to IAA, acts as a herbicide by mimicking natural plant hormones, indicating how modifications of the indole-3-acetic acid structure can impact plant biology and offer insights into plant hormone action mechanisms (Gandhi, Wandji, & Snedeker, 2000).

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride”, as an indole derivative, may also have potential for future research and development.

Mécanisme D'action

Indole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities . They are found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Target of Action

These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. They may act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary significantly based on their chemical structure. These properties can influence the bioavailability of the compound, its distribution within the body, its metabolism, and its rate of excretion .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. They can lead to changes in cellular signaling, gene expression, enzymatic activity, and more .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and specific conditions within the body .

Propriétés

IUPAC Name |

2-[(2S)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAOPCWBFOTSRD-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

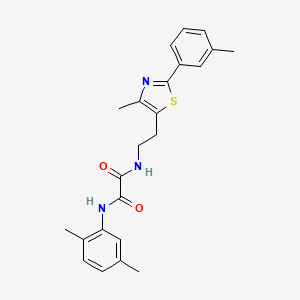

![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)

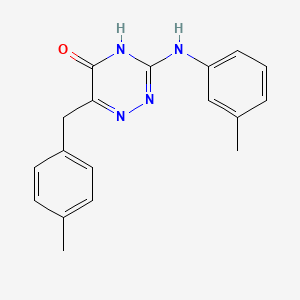

![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)

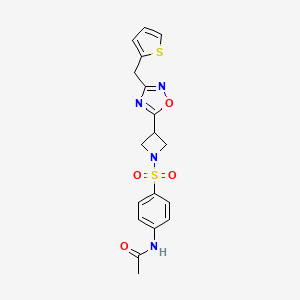

![7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B2715579.png)

![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)